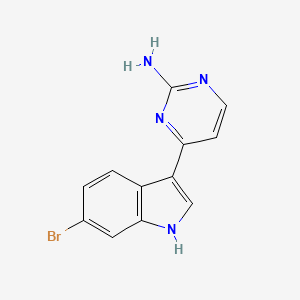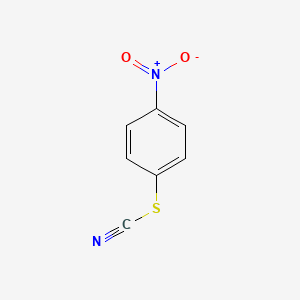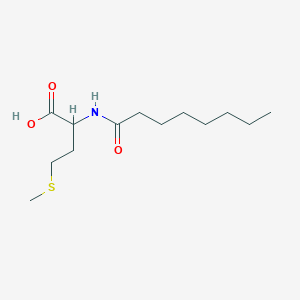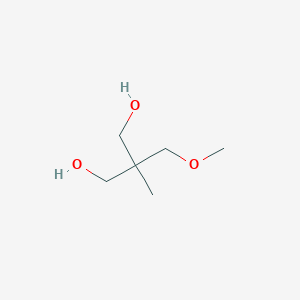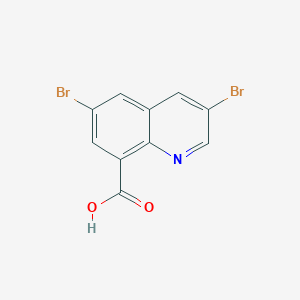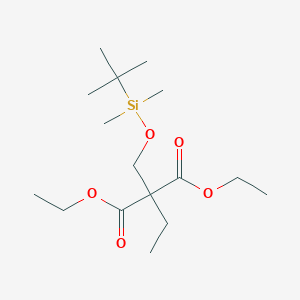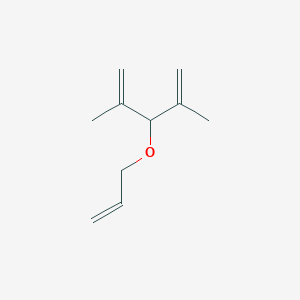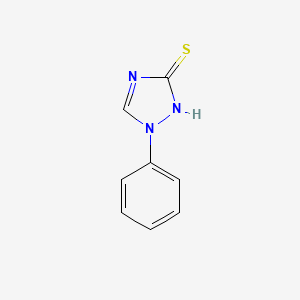
2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid
概要
説明
Carboxymethyl derivatives, like carboxymethyl cellulose (CMC), are cellulose derivatives with carboxymethyl groups (-CH2-COOH) bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone . They are often used as their sodium salt, sodium carboxymethyl cellulose .
Synthesis Analysis
Carboxymethyl cellulose is synthesized by the alkali-catalyzed reaction of cellulose with chloroacetic acid . The polar (organic acid) carboxyl groups render the cellulose soluble and chemically reactive .Molecular Structure Analysis
The functional properties of CMC depend on the degree of substitution of the cellulose structure (i.e., how many of the hydroxyl groups have been converted to carboxymethyl (oxy) groups in the substitution reaction), as well as the chain length of the cellulose backbone structure and the degree of clustering of the carboxymethyl substituents .Chemical Reactions Analysis
Like alcohols, carboxylic acids can be deprotonated to give anions, which are good nucleophiles in S N 2 reactions. Like ketones, carboxylic acids undergo addition of nucleophiles to the carbonyl group .Physical And Chemical Properties Analysis
Carboxymethyl derivatives, like CMC, exhibit high viscosity, are nontoxic, and are generally considered to be hypoallergenic . They are commonly used as a viscosity modifier or thickener, and to stabilize emulsions in various products .科学的研究の応用
Hydrogel Formation
This compound can be used in the synthesis of carboxymethyl cellulose (CMC) hydrogels . These hydrogels are basic materials widely used in various fields, especially in biological engineering and medical imaging . They consist of a hydrophilic three-dimensional polymer network that rapidly expands in water and can hold a large volume of water in its swelling state without dissolving .
Drug Delivery Applications
The hydrogels made from this compound have attracted considerable research attention for the development of safe drug delivery carriers because of their non-toxicity, good biodegradability, good biocompatibility, and low immunogenicity .
Antioxidant Applications
The compound can be used in the fabrication of nanofibers for antioxidant applications . For example, lavender essential oil-incorporated polylactic acid (PLA) nanofibers were fabricated by the electrospinning technique . The lavender essential oil-incorporated PLA nanofibrous mats exhibited good antioxidant activity .
Solubilizer in Drug Classes
It can act as a solubilizer, modulating solubility, lipophilicity, and cell permeation in antibiotic or antihistaminic drug classes .
Heavy Metal Removal
This compound can be used in the removal of heavy metals like Pb (II) and Zn (II) . The carboxyl peaks of the compound were weakened after the removal tests of these heavy metals, indicating that the chelation reaction occurred between Pb (II) or Zn (II) and the carboxyl group .
Tissue Engineering
The hydrogels made from this compound can be used in tissue engineering . They have high water content, high porosity, and soft consistency, which have resulted in hydrogels being widely used as the closest mimic of natural tissue in synthetic biomaterials .
作用機序
Target of Action
The primary target of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid is corneal epithelial cells . The compound binds to the surface of these cells via its glucopyranose subunits, which interact with glucose receptors GLUT-1 .
Mode of Action
The compound interacts with its targets by binding to the surface of corneal epithelial cells . This interaction is facilitated by the glucopyranose subunits of the compound, which bind to glucose receptors GLUT-1 on the cells . The residence time of the compound bound to corneal cells is approximately 2 hours .
Biochemical Pathways
It is known that the compound is a derivative of cellulose, a complex carbohydrate that plays a crucial role in the structure of many organisms . The compound’s carboxymethyl groups (-CH2-COOH) are bound to some of the hydroxyl groups of the glucopyranose monomers that make up the cellulose backbone .
Pharmacokinetics
It is known that the compound is a derivative of cellulose, which is generally considered to have low bioavailability due to its complex structure and the human body’s inability to fully break it down .
Result of Action
It is known that the compound is often used as a viscosity modifier or thickener, and to stabilize emulsions in various products . This suggests that it may have a significant impact on the physical properties of the substances it is added to.
Action Environment
The action, efficacy, and stability of 2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid can be influenced by various environmental factors. For instance, the compound’s effectiveness as a viscosity modifier or thickener may depend on the pH, temperature, and other characteristics of the solution it is added to .
将来の方向性
特性
IUPAC Name |
2-(carboxymethyl)-1,3-dioxoisoindole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO6/c13-8(14)4-12-9(15)6-2-1-5(11(17)18)3-7(6)10(12)16/h1-3H,4H2,(H,13,14)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFFHROJAGNUIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)C(=O)N(C2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10350346 | |
| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carboxymethyl)-1,3-dioxoisoindoline-5-carboxylic acid | |
CAS RN |
21695-33-0 | |
| Record name | 4-carboxy-N-(carboxymethyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10350346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

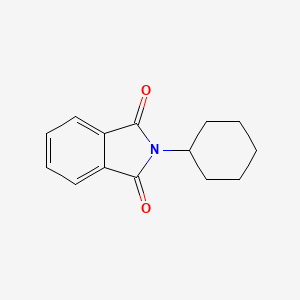
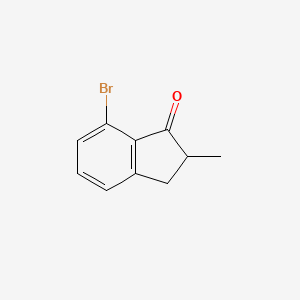
![Thieno[2,3-B]pyridin-4-amine](/img/structure/B3049638.png)

